molecular formula C10H13ClN2O3S B14908179 N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide

N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B14908179
M. Wt: 276.74 g/mol
InChI Key: BHLWUNKWHAURIY-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide is a compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its diverse biological activities and its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves the reaction of azetidine derivatives with sulfonamide precursors. One common method is the aza-Michael addition, where azetidine reacts with a sulfonamide compound under basic conditions to form the desired product . Another method involves the coupling of azetidine derivatives with sulfonamide compounds using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide is unique due to its combination of the azetidine ring and the sulfonamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13ClN2O3S

Molecular Weight

276.74 g/mol

IUPAC Name

N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide

InChI

InChI=1S/C10H13ClN2O3S/c1-16-10-3-2-8(4-9(10)11)17(14,15)13-7-5-12-6-7/h2-4,7,12-13H,5-6H2,1H3

InChI Key

BHLWUNKWHAURIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CNC2)Cl

Origin of Product

United States

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